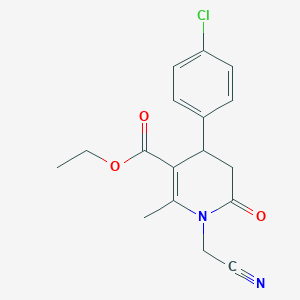

Ethyl 4-(4-chlorophenyl)-1-(cyanomethyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 4-(4-chlorophenyl)-1-(cyanomethyl)-6-methyl-2-oxo-3,4-dihydropyridine-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN2O3/c1-3-23-17(22)16-11(2)20(9-8-19)15(21)10-14(16)12-4-6-13(18)7-5-12/h4-7,14H,3,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKNGXSQGXQAXKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C(=O)CC1C2=CC=C(C=C2)Cl)CC#N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(4-chlorophenyl)-1-(cyanomethyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate typically involves multiple steps, starting with the reaction of 4-chlorophenylacetic acid with cyanomethyl ester under controlled conditions. The reaction mixture is then subjected to cyclization and oxidation processes to form the desired compound.

Industrial Production Methods: In an industrial setting, the compound is produced through a series of reactions that require precise control of temperature, pressure, and reagent concentrations. The process involves the use of catalysts to enhance the reaction rates and improve yield. The final product is purified through crystallization or other separation techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-(4-chlorophenyl)-1-(cyanomethyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium cyanide (NaCN) and alkyl halides.

Major Products Formed:

Oxidation: Formation of carboxylic acids and ketones.

Reduction: Production of alcohols and amines.

Substitution: Generation of various substituted pyridine derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.

Biology: The compound has shown potential in biological studies, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Medicine: Research is ongoing to explore the medicinal properties of Ethyl 4-(4-chlorophenyl)-1-(cyanomethyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate. It has been investigated for its potential use in treating various diseases, including cancer and inflammatory conditions.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other chemical products. Its unique properties make it valuable in the manufacturing of high-performance materials.

Mechanism of Action

The mechanism by which Ethyl 4-(4-chlorophenyl)-1-(cyanomethyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, leading to the activation or inhibition of certain biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Electronic Effects

Table 1: Key Substituent Differences and Implications

Key Observations:

- Cyanomethyl vs. Cyano Groups: The cyanomethyl group at position 1 (target compound) differs from the cyano group at position 5 in ’s analog. The former may stabilize the molecule through inductive effects, while the latter directly participates in π-conjugation with the tetrahydropyridine ring, enhancing corrosion inhibition .

- Fluorine in reduces steric bulk but introduces electronegativity-driven reactivity.

Table 2: Comparative Functional Data

Insights:

- The target compound’s cyanomethyl group could improve corrosion inhibition by enhancing adsorption on metal surfaces, similar to the cyano group in .

- Brominated analogs (e.g., ) are commercially available but lack detailed efficacy data compared to chlorinated derivatives.

Biological Activity

Ethyl 4-(4-chlorophenyl)-1-(cyanomethyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C17H17ClN2O3

- Molecular Weight : 332.79 g/mol

- CAS Number : 339015-76-8

The compound is characterized by a heterocyclic structure that includes a tetrahydropyridine ring and a carboxylate ester functional group. These structural features contribute to its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The following mechanisms have been proposed based on available research:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, which could lead to altered cellular functions.

- Receptor Modulation : It has been suggested that this compound interacts with neurotransmitter receptors, potentially influencing signaling pathways related to mood and cognition.

Antitumor Activity

Recent studies have indicated that this compound exhibits promising antitumor properties. In vitro assays demonstrated cytotoxic effects against various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Significant reduction in viability |

| A549 (Lung Cancer) | 15.0 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 10.0 | Cell cycle arrest at G2/M phase |

Antimicrobial Activity

The compound has also shown antimicrobial properties against several bacterial strains. The following table summarizes its efficacy:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Case Studies and Research Findings

- Study on Antitumor Effects : A study published in Journal of Medicinal Chemistry explored the structure-activity relationship of similar compounds and highlighted the potential of ethyl 4-(4-chlorophenyl)-1-(cyanomethyl)-2-methyl-6-oxo derivatives in targeting cancer cells with minimal side effects .

- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth compared to control groups. The study indicated that the compound might enhance the efficacy of conventional chemotherapy agents .

- Neuropharmacological Studies : Research conducted on its effects on neurotransmitter systems revealed that the compound could modulate dopamine and serotonin levels, suggesting potential applications in treating mood disorders .

Q & A

Basic: What are the common synthetic routes for preparing Ethyl 4-(4-chlorophenyl)-1-(cyanomethyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate?

The compound can be synthesized via oxidative aromatization of 1,4-dihydropyridines using hydrogen peroxide (H₂O₂) in the presence of a PEG1000-BMImI catalyst (50 mol%) . Alternatively, Biginelli-like multicomponent reactions involving condensation of aldehydes, β-ketoesters, and thioureas/isoxazole derivatives have been employed for analogous tetrahydropyridine scaffolds. Post-cyclization steps (e.g., with 3-amino-5-methylisoxazole) may refine the structure . Key steps include solvent selection (e.g., dichloromethane/n-hexane for crystallization) and purification via flash chromatography (Hex/AcOEt, 3:1 v/v) .

Basic: How is the structural conformation of this compound validated experimentally?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. For example, the fused pyridine ring in related compounds adopts an envelope conformation with dihedral angles between aromatic rings (e.g., 56.98° between pyridine and benzene rings). Weak intermolecular interactions (C–H⋯O) stabilize the crystal lattice . Refinement protocols include riding models for H atoms (sp³ C–H = 0.97 Å; aromatic C–H = 0.93 Å) and anisotropic displacement parameters for non-H atoms .

Advanced: How can reaction conditions be optimized to improve yield and purity?

- Catalyst screening : PEG-ionic liquid complexes (e.g., PEG1000-BMImI) enhance oxidative aromatization efficiency by stabilizing intermediates .

- Solvent effects : Polar aprotic solvents (e.g., DMF) may accelerate cyclization, while n-hexane/dichloromethane mixtures improve crystallization .

- Stoichiometric control : Use 2.0 equivalents of H₂O₂ for complete oxidation of 1,4-dihydropyridines .

- In situ monitoring : TLC or HPLC tracks reaction progress to minimize byproducts .

Advanced: How can stereochemical outcomes be resolved when synthesizing tetrahydropyridine derivatives?

- SCXRD : Determines absolute configuration (e.g., α- vs. β-carbon orientation in carbonyl groups) .

- NMR spectroscopy : NOESY/ROESY experiments detect spatial proximity of protons in non-planar conformations .

- Computational modeling : DFT calculations predict stable conformers and compare with experimental data .

Advanced: How should researchers address contradictory data in literature regarding reaction mechanisms?

For example, if ammonium acetate-mediated cyclization conflicts with Biginelli-type pathways :

- Systematic parameter variation : Test both methods under identical conditions (temperature, solvent, catalyst).

- Intermediate trapping : Use quenching agents (e.g., TEMPO) to isolate and characterize reactive intermediates.

- Kinetic studies : Compare rate laws for each pathway to identify dominant mechanisms.

Advanced: What strategies are used to evaluate the pharmacological potential of this compound?

- In vitro assays : Screen for antimicrobial/anticancer activity via MIC (Minimum Inhibitory Concentration) or MTT assays, focusing on heterocyclic moieties (e.g., oxazolo-pyridine derivatives) .

- Enzyme inhibition studies : Target kinases or proteases using fluorescence-based assays.

- In silico docking : Simulate binding to receptors (e.g., COX-2, EGFR) using PyMOL or AutoDock .

Advanced: What alternative synthetic routes exist for functionalizing the tetrahydropyridine core?

- Electrophilic substitution : Introduce halogens (Cl, Br) at the 4-chlorophenyl group using NCS or NBS .

- Nucleophilic cyanomethylation : React cyanomethyl bromide with secondary amines under basic conditions .

- Cross-coupling : Suzuki-Miyaura reactions to replace aryl groups with boronic acids .

Basic: How should stability and storage conditions be determined for this compound?

- Thermogravimetric analysis (TGA) : Assess decomposition temperatures.

- Accelerated stability studies : Store samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC .

- Recommendations : Store in airtight containers under inert gas (N₂/Ar) at -20°C, away from light and moisture .

Advanced: What catalytic mechanisms explain the role of PEG-ionic liquids in synthesis?

PEG1000-BMImI acts as a phase-transfer catalyst and stabilizer:

- Hydrogen bonding : PEG ether oxygens coordinate with H₂O₂, enhancing oxidizing power.

- Ionic liquid effect : BMIm⁺ cations stabilize anionic intermediates during aromatization .

- Recyclability : The catalyst can be recovered and reused ≥3 times without significant loss of activity .

Advanced: How can heterocyclic derivatives of this compound be designed for material science applications?

- π-Conjugated systems : Introduce electron-withdrawing groups (e.g., -CN, -CF₃) to the pyridine ring for optoelectronic materials .

- Coordination complexes : Use the carbonyl oxygen as a ligand for transition metals (e.g., Cu²⁺, Ru³⁺) .

- Polymer precursors : Functionalize with acrylate groups for photo-crosslinkable polymers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.